3-Bromofuran

Catalog No.
S662896
CAS No.
22037-28-1
M.F
C4H3BrO
M. Wt
146.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromofuran

CAS Number

22037-28-1

Product Name

3-Bromofuran

IUPAC Name

3-bromofuran

Molecular Formula

C4H3BrO

Molecular Weight

146.97 g/mol

InChI

InChI=1S/C4H3BrO/c5-4-1-2-6-3-4/h1-3H

InChI Key

LXWLEQZDXOQZGW-UHFFFAOYSA-N

SMILES

C1=COC=C1Br

Synonyms

3-Furyl bromide; β-Bromofuran;

Canonical SMILES

C1=COC=C1Br

The exact mass of the compound 3-Bromofuran is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Bromofuran (CAS: 22037-28-1) is a critical heterocyclic building block utilized extensively in organic synthesis to introduce furan moieties specifically at the C3 position. As a clear, stable liquid (bp 103 °C), it serves as the premier precursor for 3-furyllithium generation and transition-metal-catalyzed cross-coupling reactions [1]. Because the inherent electronic properties of the furan ring strongly direct electrophilic substitution and direct metalation to the C2 and C5 positions, accessing 3-substituted furans is notoriously difficult without a pre-installed halide. 3-Bromofuran bypasses these complex, multi-step synthetic workarounds, providing a direct, process-friendly route to 3-aryl, 3-alkyl, and 3-carbonyl furan derivatives essential for pharmaceutical and natural product development.

Substituting 3-bromofuran with the more widely available and cheaper 2-bromofuran is impossible when targeting 3-substituted architectures, as the two isomers yield entirely different regiochemical outcomes in downstream cross-coupling and metalation [1]. Furthermore, attempting to use direct C-H functionalization on an unhalogenated furan ring overwhelmingly yields 2-substituted products due to the lower activation energy at the alpha position. While 3-iodofuran offers higher theoretical reactivity in oxidative addition, it suffers from severe photochemical and thermal instability, rapidly liberating iodine and degrading during storage or scale-up. Conversely, 3-chlorofuran is too unreactive for standard palladium-catalyzed couplings without the addition of expensive, highly specialized ligands. 3-Bromofuran perfectly balances shelf stability, procurement cost, and synthetic reactivity.

Exclusive Regiocontrol in Halogen-Metal Exchange

The primary procurement driver for 3-bromofuran is its ability to cleanly generate 3-furyllithium. When treated with n-butyllithium at -78 °C, 3-bromofuran undergoes rapid halogen-metal exchange, allowing electrophilic trapping (e.g., with benzaldehyde) to yield 3-substituted furyl alcohols in >90% isolated yields [1]. In stark contrast, attempting direct metalation of unsubstituted furan with n-BuLi yields >95% 2-furyllithium and 0% 3-furyllithium due to the thermodynamic acidity of the alpha protons. Procurement of 3-bromofuran is therefore strictly required to bypass the furan ring's natural C2-directing bias.

Evidence DimensionYield of 3-substituted product via lithiation/trapping
Target Compound Data3-Bromofuran: >90% yield of 3-furyl derivatives
Comparator Or BaselineUnsubstituted Furan: 0% yield of 3-furyl derivatives (exclusive 2-substitution)
Quantified DifferenceAbsolute regiochemical divergence (100% shift in substitution pattern)
Conditionsn-BuLi, THF, -78 °C, followed by electrophilic quench

Buyers must procure 3-bromofuran to synthesize 3-substituted furan targets, as generic furan cannot be directly metalated at the 3-position.

Processability and Shelf-Life vs. 3-Iodofuran

While 3-iodofuran is highly reactive, it is notoriously unstable, undergoing rapid photolytic degradation that turns the material pink/brown and reduces assay purity significantly within weeks unless stored over copper wire at cryogenic temperatures. 3-Bromofuran, conversely, maintains >99% purity for extended periods when stored at standard -20 °C conditions [1]. In industrial scale-up, the use of 3-bromofuran reduces batch-to-batch reproducibility issues linked to precursor degradation and eliminates the need for specialized light-blocking handling protocols required for the iodo-analog.

Evidence DimensionStorage stability and handling requirements
Target Compound Data3-Bromofuran: Stable liquid, standard -20 °C storage, long shelf life
Comparator Or Baseline3-Iodofuran: Highly light-sensitive, rapid iodine liberation, requires strict stabilization
Quantified DifferenceEliminates rapid ambient degradation and specialized handling costs
ConditionsStandard laboratory/industrial storage conditions

For procurement managers, 3-bromofuran offers a vastly superior shelf-life and lower handling cost compared to 3-iodofuran, ensuring reliable scale-up.

Cross-Coupling Competence vs. 3-Chlorofuran

In standard Suzuki-Miyaura cross-coupling reactions using cost-effective catalysts like Pd(PPh3)4, 3-bromofuran readily undergoes oxidative addition, routinely delivering coupled 3-aryl furan products in 75-90% yields [1]. In contrast, the stronger C-Cl bond in 3-chlorofuran severely impedes oxidative addition under baseline conditions, often resulting in <20% yields unless expensive, sterically hindered, electron-rich phosphine ligands (e.g., Buchwald ligands) are employed. Procuring 3-bromofuran allows chemists to utilize standard, off-the-shelf catalyst systems, drastically reducing the overall cost of goods for the transformation.

Evidence DimensionCross-coupling yield under standard baseline conditions
Target Compound Data3-Bromofuran: 75-90% yield with standard Pd catalysts
Comparator Or Baseline3-Chlorofuran: <20% yield without specialized ligands
Quantified Difference>55% yield increase under cost-effective catalytic conditions
ConditionsSuzuki-Miyaura coupling, standard Pd(PPh3)4 catalyst, mild base

Selecting 3-bromofuran prevents the need to purchase expensive, proprietary palladium ligands required to activate the cheaper but unreactive 3-chlorofuran.

Synthesis of 3-Substituted Pharmaceutical APIs

Because direct functionalization of furan fails to yield 3-substituted products, 3-bromofuran is the mandatory starting material for pharmaceutical pipelines requiring a 3-furyl pharmacophore. Its reliable cross-coupling profile ensures high-fidelity incorporation into complex API frameworks without the off-target toxicity or metabolic instability sometimes associated with 2-furyl isomers [1].

Total Synthesis of Furanosesquiterpenes and Marine Natural Products

Many bioactive marine natural products feature a furan ring substituted exclusively at the 3-position. The ability of 3-bromofuran to undergo clean halogen-metal exchange at -78 °C to form 3-furyllithium allows for efficient nucleophilic addition to complex terpene ketones and aldehydes, making it an indispensable building block in total synthesis campaigns [2].

Development of Advanced Heterocyclic Materials

In materials science, polymers and oligomers linked through the 3- and 4-positions of furan exhibit different electronic and topological properties than standard 2,5-linked furan resins. 3-Bromofuran serves as the critical monomer precursor, enabling the controlled synthesis of these non-standard architectures via iterative cross-coupling[1].

XLogP3

2.2

Boiling Point

103.0 °C

LogP

2.18 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (12.77%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (12.77%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (12.77%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

22037-28-1

Wikipedia

3-Bromofuran

Dates

Last modified: 08-15-2023

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